2,7-Dichloro-8-methylquinoline-3-methanol
Overview
Description
2,7-Dichloro-8-methylquinoline-3-methanol is a chemical compound with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.1 g/mol . This compound is primarily used in research and development settings and is not intended for diagnostic or therapeutic use . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features two chlorine atoms, a methyl group, and a methanol group attached to the quinoline ring.
Preparation Methods
The synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol typically involves multiple steps. One common synthetic route includes the alkylation of a substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Subsequent chlorination using N-chlorosuccinimide under acidic conditions yields the desired product
Chemical Reactions Analysis
2,7-Dichloro-8-methylquinoline-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the methanol group to other functional groups, such as aldehydes or ketones.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dichloro-8-methylquinoline-3-methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Although not used therapeutically, it serves as a model compound for developing new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-methanol involves its interaction with various molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis . The specific pathways and targets depend on the functional groups attached to the quinoline ring and the overall structure of the compound.
Comparison with Similar Compounds
2,7-Dichloro-8-methylquinoline-3-methanol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2,7-Dichloro-6-fluoroquinoline: Exhibits potent antibacterial activity due to the presence of electron-withdrawing groups.
3-Quinolinemethanol: Similar in structure but lacks the chlorine atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,7-dichloro-8-methylquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVNROWACGOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640652 | |
Record name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-83-6 | |
Record name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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